Superior Anticancer Potency over Indolizine
In a direct head-to-head comparison of two matched series of ethyl benzoate derivatives bearing either a pyrrolizine or an indolizine moiety, the pyrrolizine-based analogs (series 8-11a) exhibited significantly higher anticancer potency and selectivity against the MCF-7 breast cancer cell line [1]. Specifically, the indolizine derivatives (series 8-11b) were less active and selective against MCF-7 cells compared to their pyrrolizine counterparts [1].
| Evidence Dimension | Cytotoxicity (IC50) and Selectivity Index (SI) against MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | Pyrrolizine derivatives 8-11a (e.g., compound 9a) exhibited high selectivity indices against MCF-7 cells (SI = 4-84) [1]. |
| Comparator Or Baseline | Indolizine derivatives 8-11b were less active and selective against MCF-7 cells [1]. |
| Quantified Difference | The pyrrolizine scaffold imparts superior anticancer activity and selectivity relative to its indolizine isomer, as directly observed in the biological evaluation of these two series [1]. |
| Conditions | In vitro MTT assay against MCF-7, A2780, and HT29 human cancer cell lines [1]. |
Why This Matters
This demonstrates that for applications targeting MCF-7 breast cancer cells, the pyrrolizine scaffold provides a quantifiable advantage in potency and therapeutic window over the structurally similar indolizine, guiding strategic scaffold selection in medicinal chemistry programs.
- [1] Attalah, K. M., et al. (2020). Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities. Bioorganic Chemistry, 94, 103371. View Source
